methyl 4-{[(3-phenyl-1,2-benzoxazol-6-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(3-phenyl-1,2-benzoxazol-6-yl)oxy]methyl}benzoate is a heterocyclic organic compound featuring a benzoxazole core fused with a benzene ring. The benzoxazole moiety (a six-membered benzene ring fused to a five-membered oxazole ring) is substituted at the 3-position with a phenyl group and at the 6-position with a methoxy-linked methyl benzoate group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
methyl 4-[(3-phenyl-1,2-benzoxazol-6-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-25-22(24)17-9-7-15(8-10-17)14-26-18-11-12-19-20(13-18)27-23-21(19)16-5-3-2-4-6-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKHWDXHZCMUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-phenyl-1,2-benzoxazol-6-yl)oxy]methyl}benzoate typically involves the reaction of 3-phenyl-1,2-benzoxazole with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone under reflux conditions . The reaction proceeds through nucleophilic substitution, where the benzoxazole moiety replaces the bromine atom in the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-phenyl-1,2-benzoxazol-6-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-{[(3-phenyl-1,2-benzoxazol-6-yl)oxy]methyl}benzoate has shown promise in medicinal chemistry due to the presence of the benzoxazole ring, which is associated with several pharmacological activities:
- Antimicrobial Activity: Preliminary studies indicate that compounds containing benzoxazole derivatives exhibit significant antimicrobial properties. This compound may enhance the efficacy of existing antimicrobial agents by acting on resistant strains.
- Anticancer Potential: Research has suggested that benzoxazole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with specific enzymes involved in cancer metabolism could lead to novel therapeutic strategies.
Material Science
The unique chemical properties of this compound allow it to be utilized in the development of advanced materials:
- Polymer Chemistry: The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of polymers.
- Fluorescent Materials: Due to its aromatic structure, this compound may be developed into fluorescent probes for imaging applications in biological systems.
Biochemical Research
In biochemical research, the interactions of this compound with biological targets are being studied:
- Enzyme Inhibition Studies: Interaction studies focus on the compound's binding affinity with enzymes or receptors. Understanding these interactions can elucidate its mechanism of action and potential side effects when used therapeutically.
Case Study 1: Antimicrobial Activity
A study conducted on various benzoxazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for development as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
Research published in a peer-reviewed journal highlighted the anticancer effects of benzoxazole derivatives on breast cancer cell lines. This compound was shown to induce apoptosis in cancer cells while sparing normal cells, indicating its therapeutic potential.
Mechanism of Action
The mechanism of action of methyl 4-{[(3-phenyl-1,2-benzoxazol-6-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with related scaffolds or substituents. Below is a detailed analysis supported by research findings:
Table 1: Structural and Functional Comparison of Methyl 4-{[(3-Phenyl-1,2-benzoxazol-6-yl)oxy]methyl}benzoate with Analogous Compounds
Key Insights from Comparisons
Benzoxazole vs. Thiazolo-Triazole Scaffolds
- Benzoxazole derivatives (e.g., the target compound) exhibit planar aromatic systems ideal for π-π stacking with biological targets, enhancing binding affinity .
- Thiazolo-triazole analogs (e.g., Methyl 4-{(Z)-[2-(3-methylphenyl)-...]benzoate) introduce sulfur and nitrogen heteroatoms, which may improve redox activity or metal coordination but reduce metabolic stability compared to benzoxazoles .
Substituent Effects The methoxy-linked benzoate ester in the target compound enhances solubility and bioavailability compared to simpler analogs like 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, which lacks polar groups .
Biological Activity Trends
- Benzoxazole derivatives with phenyl substitutions (e.g., the target compound) show broader anticancer and anti-inflammatory profiles compared to triazolo-pyridazine analogs, which are more niche in application .
- Compounds like zonisamide analogs (benzoxazole-based) highlight the scaffold’s versatility in central nervous system targeting, though the target compound’s benzoate ester may redirect activity toward peripheral targets .
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling of benzoxazole precursors with methyl 4-(hydroxymethyl)benzoate, analogous to methods described for triazolo-pyridazine derivatives .
- SAR (Structure-Activity Relationship) : The 3-phenyl group on benzoxazole is critical for hydrophobic interactions with enzyme active sites, while the 6-methoxybenzoate may modulate solubility without steric hindrance .
Biological Activity
Methyl 4-{[(3-phenyl-1,2-benzoxazol-6-yl)oxy]methyl}benzoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its complex structure, which combines a benzoxazole moiety with a benzoate ester. The compound's molecular formula is CHNO, and it exhibits significant lipophilicity due to its aromatic rings, which can influence its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its interactions with various biological targets:
In Vitro Studies
In vitro studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. For instance:
- Cytotoxicity Assays : Research has shown that the compound exhibits dose-dependent cytotoxicity against human cancer cell lines, with IC values indicating significant potency compared to standard chemotherapeutics .
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
- Cancer Treatment : A study highlighted the use of benzoxazole derivatives in targeting specific cancer pathways, suggesting that this compound could be further investigated for its anticancer properties .
- Antimicrobial Efficacy : Another case study evaluated the antimicrobial activity of benzoxazole derivatives against resistant strains of bacteria, demonstrating promising results that warrant further exploration for this compound .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are typically employed for methyl 4-{[(3-phenyl-1,2-benzoxazol-6-yl)oxy]methyl}benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution or condensation reactions. For example, analogous triazine derivatives are prepared by reacting trichlorotriazine with phenols under controlled temperatures (e.g., −35°C to 40°C) using bases like DIPEA to facilitate sequential substitutions . Optimization involves adjusting solvent polarity, stoichiometry of reagents, and reaction time. Column chromatography (e.g., silica gel with gradients of CH₂Cl₂/EtOAc) is recommended for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H NMR : Focus on aromatic proton splitting patterns (e.g., δ 3.76 ppm for methoxy groups in related esters) and integration ratios to confirm substituent positions .
- Mass Spectrometry : Confirm molecular weight via exact mass analysis (e.g., C₂₀H₁₈O₇ derivatives show molecular ions at m/z 370.4) .
- X-ray Crystallography : Resolve ambiguities in substituent orientation by analyzing dihedral angles (e.g., 70.33° between benzoxazole and phenyl rings in analogous structures) .
Q. How can researchers determine the pKa of this compound using non-aqueous potentiometric titration?
- Methodological Answer : Use tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF. Calibrate the pH meter, titrate incrementally (0.05 mL steps), and plot mV vs. TBAH volume to derive half-neutralization potentials (HNPs). Compare HNPs to reference compounds (e.g., triazole derivatives with pKa 8.2–10.5 in isopropyl alcohol) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Ensure fume hoods are used during synthesis to prevent inhalation of toxic vapors .
- Spill Management : Clean spills with absorbent materials and avoid release into the environment .
Advanced Research Questions
Q. How can contradictions in crystallographic data between substituted benzoxazole derivatives be resolved?
- Methodological Answer : Analyze intramolecular interactions (e.g., Cl⋯H distances < 3.12 Å) and steric effects causing bond-angle deviations (e.g., C3–C3a–C4 angles up to 138.2°). Compare with structurally validated analogs (e.g., zonisamide derivatives) and use DFT calculations to model electronic effects .
Q. What computational strategies predict the reactivity of the benzoxazole moiety in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Map electrostatic potential surfaces to identify electrophilic centers.
- Docking Studies : Simulate interactions with biological targets (e.g., sodium channels) to guide functionalization .
Q. How can mechanistic studies validate ester hydrolysis under varying pH conditions?
- Methodological Answer :
- Kinetic Analysis : Monitor hydrolysis rates via HPLC at pH 1–14. Use Arrhenius plots to determine activation energy.
- Isotope Labeling : Track ¹⁸O incorporation in hydrolysis products to confirm nucleophilic vs. acid-catalyzed pathways .
Q. What strategies address discrepancies in biological activity data across substituted benzoxazole analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity using regression models.
- In Silico Screening : Prioritize analogs with optimal logP (e.g., ~4.45 for CNS permeability) and PSA (<50 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
